molecular formula C31H30ClN3O9 B12816180 chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt

chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt

Cat. No.: B12816180
M. Wt: 624.0 g/mol
InChI Key: OSFQCLZNGBBZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d]oxazole ring with a diazepane moiety and a bis(benzoyloxy)succinate ester. The presence of chlorine and multiple functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]oxazole ring through a cyclization reaction. Subsequent steps involve the introduction of the diazepane ring and the chlorination of the benzo[d]oxazole. The final step includes esterification to form the bis(benzoyloxy)succinate ester. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce diazepane alcohols or amines.

Scientific Research Applications

Chemistry

Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole serves as a building block for synthesizing more complex molecules. Its structural attributes facilitate various chemical reactions, including:

  • Oxidation : Can be oxidized to yield corresponding oxides.
  • Reduction : Reduction reactions can produce amines or alcohols.
  • Substitution : Halogen substitution can replace the chlorine atom with other functional groups.

Biology

This compound is being investigated as a biochemical probe to study biological pathways and interactions. Its ability to bind to specific enzymes or receptors may lead to insights into its biological effects.

Medicine

Research into the pharmacological properties of chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole suggests potential therapeutic effects. Studies have explored its role in:

  • Anticancer Activity : Novel derivatives of benzoxazole have shown promising results in anticancer studies. For instance, compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines .

Industry

The compound is also utilized in developing new materials and chemical processes due to its unique properties and reactivity.

Case Studies and Research Findings

Several studies have documented the applications of chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole in various fields:

Case Study 1: Anticancer Properties

A study focused on synthesizing novel benzoxazole derivatives demonstrated their effectiveness against cancer cells. The synthesized compounds were characterized using techniques like LC-MS and NMR spectroscopy. Molecular docking studies indicated favorable binding affinities to cancer-related targets .

Case Study 2: Biological Evaluation

Another research effort evaluated the biological activities of benzoxazole derivatives, reporting significant antimicrobial and antioxidant activities alongside anticancer properties. The findings highlighted the potential for these compounds in therapeutic applications .

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies can provide insights into these interactions, revealing hydrogen bonds, π-cation, and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate is unique due to its combination of functional groups and potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.

Biological Activity

Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt, commonly referred to in the literature as Suvorexant, is a compound with notable biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C23H23ClN6O2
  • Molecular Mass : 450.92 g/mol
  • CAS Registry Number : 1030377-33-3

Structural Representation

The compound features a complex structure characterized by a benzoxazole moiety linked to a hexahydro-diazepine ring, which contributes to its biological activity.

Physical Properties

  • Melting Point : 153.1 °C

Suvorexant primarily acts as an orexin receptor antagonist. Orexin receptors (OX1R and OX2R) are involved in the regulation of sleep-wake cycles. By blocking these receptors, Suvorexant effectively promotes sleep and reduces insomnia symptoms.

Pharmacological Effects

  • Sedative Effects : Clinical studies have demonstrated that Suvorexant significantly improves sleep onset and maintenance in patients with insomnia, showing efficacy in reducing wakefulness after sleep onset (WASO) and increasing total sleep time (TST) .
  • Antidepressant Properties : Some studies suggest that the modulation of orexin pathways may also have antidepressant effects, although this area requires further investigation .
  • Anticancer Activity : Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Suvorexant's structural similarities to these derivatives may suggest potential anticancer properties .

Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of Suvorexant in adults with chronic insomnia. Results indicated:

  • Efficacy : Significant reduction in sleep latency and improvement in overall sleep quality.
  • Safety Profile : Common side effects included drowsiness and headache; however, serious adverse effects were rare .

Antimicrobial Activity

While primarily studied for its sedative properties, some derivatives of benzoxazole have shown antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure-activity relationship suggests that modifications at specific positions on the benzoxazole ring can enhance antimicrobial efficacy .

Data Summary

Biological Activity Effect Reference
Sedative EffectsImproves sleep onset and maintenance
Antidepressant PotentialModulates mood via orexin pathways
Anticancer ActivityCytotoxicity against various cancer cell lines
Antimicrobial ActivityActive against certain Gram-positive bacteria

Properties

Molecular Formula

C31H30ClN3O9

Molecular Weight

624.0 g/mol

IUPAC Name

5-chloro-2-(5-methyl-1,4-diazepan-4-ium-1-yl)-1,3-benzoxazole;2,3-dibenzoyloxy-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3

InChI Key

OSFQCLZNGBBZSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC[NH2+]1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)[O-])OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.